3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine
Description
3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine is a chemical compound with the molecular formula C₁₁H₁₅NOS and a molecular weight of 209.31 g/mol . It is also known by its IUPAC name, 3-(4-(methylthio)phenyl)tetrahydrofuran-3-amine . This compound is characterized by the presence of an oxolane ring (tetrahydrofuran) attached to a phenyl group substituted with a methylsulfanyl group.
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)oxolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-14-10-4-2-9(3-5-10)11(12)6-7-13-8-11/h2-5H,6-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMNADLIXXWLNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2(CCOC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methylsulfanyl)benzaldehyde and tetrahydrofuran.
Synthetic Route: The key steps involve the formation of the oxolane ring and the introduction of the amine group. This can be achieved through a series of reactions including nucleophilic substitution, cyclization, and reductive amination.
Reaction Conditions: The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in the treatment of diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine can be compared with other similar compounds, such as:
3-[4-(Methylsulfanyl)phenyl]oxolan-2-amine: Similar structure but with the amine group at a different position on the oxolane ring.
3-[4-(Methylsulfanyl)phenyl]oxolan-3-ol: Similar structure but with a hydroxyl group instead of an amine group.
3-[4-(Methylsulfanyl)phenyl]oxolan-3-thiol: Similar structure but with a thiol group instead of an amine group.
Biological Activity
3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique oxolane (tetrahydrofuran) ring structure substituted with a methylsulfanyl group and a phenyl moiety. Its molecular formula is CHNOS, with a molecular weight of approximately 215.31 g/mol. The presence of the methylsulfanyl group is significant as it may enhance the compound's lipophilicity and biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including kinases and proteases, which play critical roles in cell signaling pathways related to cancer and inflammation .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
A significant area of investigation is the anticancer potential of this compound. Research has demonstrated that related compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have shown that certain structural analogs possess cytotoxic effects against various cancer cell lines, including breast and prostate cancer .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : In vitro studies have reported that certain derivatives exhibit potent antibacterial activity, outperforming conventional antibiotics like ampicillin. For example, one study indicated minimum inhibitory concentrations (MIC) as low as 0.004 mg/mL against sensitive bacterial strains .
| Bacteria | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. coli | 0.004 | 0.008 |
| S. aureus | 0.015 | 0.030 |
| B. cereus | 0.015 | 0.030 |
Neuroprotective Effects
Emerging research suggests potential neuroprotective properties of this compound, which could be beneficial in treating neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Case Studies
- Study on Anticancer Activity : A study published in a peer-reviewed journal highlighted the efficacy of similar compounds in inhibiting cell proliferation in various cancer models. The results showed a dose-dependent response with significant reduction in cell viability at higher concentrations .
- Antimicrobial Testing : Another study focused on the antimicrobial efficacy of derivatives related to this compound against clinical isolates of bacteria showed promising results, indicating its potential as an alternative therapeutic agent in combating resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
